molecular formula C25H30N2O2 B7709018 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide

4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide

Numéro de catalogue: B7709018
Poids moléculaire: 390.5 g/mol
Clé InChI: GHSJMBUNPYOAHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors.

Mécanisme D'action

TAK-659 exerts its pharmacological effects by selectively inhibiting the activity of BTK, ITK, and JAK3 kinases. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. ITK is involved in T-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of T-cell lymphomas and autoimmune disorders. JAK3 is involved in cytokine receptor signaling, and its inhibition has been shown to be effective in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the proliferation of various cancer cell lines, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also been shown to inhibit the production of inflammatory cytokines in vitro and in vivo. In addition, TAK-659 has been shown to enhance the activity of immune cells, such as natural killer (NK) cells and T cells, which play a critical role in the immune response against cancer and infectious diseases.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, ITK, and JAK3 kinases. It also has good pharmacokinetic properties, including oral bioavailability and a favorable safety profile in preclinical studies. However, TAK-659 has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Orientations Futures

There are several potential future directions for the research and development of TAK-659. One direction is the evaluation of its efficacy in combination with other drugs, such as chemotherapy and immunotherapy, for the treatment of cancer. Another direction is the exploration of its potential applications in the treatment of autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on immune cells and to identify potential biomarkers of response to treatment.

Méthodes De Synthèse

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline with tert-butyl bromoacetate in the presence of potassium carbonate. The resulting compound is then reacted with propylamine to yield 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3), which are involved in various cellular signaling pathways.

Propriétés

IUPAC Name

4-tert-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-6-14-27(24(29)18-10-12-21(13-11-18)25(3,4)5)16-20-15-19-9-7-8-17(2)22(19)26-23(20)28/h7-13,15H,6,14,16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSJMBUNPYOAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.